N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Future Directions
The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Microwave-assisted organic reactions using dry media have attracted much interest because of the simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .
Mechanism of Action
Target of Action
The primary targets of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide are currently unknown. The compound is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of biological activity of imidazo[1,2-a]pyridine derivatives, it is likely that multiple pathways are affected
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have antimicrobial properties against staphylococcus aureus , suggesting that this compound may also have antimicrobial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide typically involves the reaction of 7-methylimidazo[1,2-a]pyridine with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products
The major products formed from these reactions include halogenated derivatives and reduced forms of the compound.
Scientific Research Applications
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
- 2-methylimidazo[1,2-a]pyridine
- 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
- N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide .
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-4-14(18)15-7-5-12-10-17-8-6-11(2)9-13(17)16-12/h6,8-10H,3-5,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXPJJCKXLGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN2C=CC(=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.